molecular formula C6H4IN3 B596514 2-Amino-5-iodonicotinonitrile CAS No. 1347815-41-1

2-Amino-5-iodonicotinonitrile

Cat. No. B596514
M. Wt: 245.023
InChI Key: NJLCSLOABAUGHW-UHFFFAOYSA-N
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Description

2-Amino-5-iodonicotinonitrile is a chemical compound with the molecular formula C6H4IN3 . It has a molecular weight of 245.02 and appears as a yellow solid . It is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for 2-Amino-5-iodonicotinonitrile is 1S/C6H4IN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

2-Amino-5-iodonicotinonitrile is a yellow solid . It has a molecular weight of 245.02 . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

  • Synthesis of Pyrazolopyridine Derivatives : Research by Lavecchia et al. (2004) involved the use of a derivative of nicotinonitrile in the synthesis of pyrazolopyridine derivatives, demonstrating its utility in complex organic synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

  • Development of SIRT1 Inhibitors : A study by Challa et al. (2021) explored the 2-amino nicotinonitrile framework for identifying potential inhibitors of SIRT1, an enzyme implicated in various biological processes. This underscores the relevance of nicotinonitrile derivatives in drug discovery (Challa, Katari, Nallanchakravarthula, Nayakanti, Kapavarapu, & Pal, 2021).

  • Multi-component Synthesis in Aqueous Medium : Kurumurthy et al. (2015) developed an efficient single-pot strategy for synthesizing 2-amino nicotinonitrile derivatives, showcasing the versatility of nicotinonitrile in multi-component reactions (Kurumurthy, Naresh Kumar, Yakaiah, Shanthan Rao, & Narsaiah, 2015).

  • Electrochemical Analysis : Kalimuthu and John (2009) utilized a derivative of nicotinonitrile in the electrochemical analysis of nitrite, highlighting its potential in analytical chemistry (Kalimuthu & John, 2009).

  • Infrared Probe of Local Hydration Status of Proteins : Waegele, Tucker, and Gai (2009) discussed how the nitrile stretching vibration, characteristic of cyanotryptophan (a derivative), is sensitive to water, thus serving as a probe in biological studies (Waegele, Tucker, & Gai, 2009).

  • Aerobic α-Cyanation of Tertiary Amines : Yamaguchi, Wang, and Mizuno (2013) investigated the α-cyanation of tertiary amines using nitrile compounds, which is significant in creating α-amino nitriles, important synthetic intermediates (Yamaguchi, Wang, & Mizuno, 2013).

  • Inhibitors of Nitric Oxide Synthase : Ulhaq et al. (1998) utilized S-2-amino-5-azolylpentanoic acids, related to aminonitriles, as inhibitors of nitric oxide synthase, demonstrating their potential in biochemical research (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).

  • Strecker Reaction and α-Amino Nitriles Synthesis : Kouznetsov and Puerto Galvis (2018) reviewed the synthesis and biological properties of α-amino nitriles, highlighting their impact on biochemical sciences (Kouznetsov & Puerto Galvis, 2018).

Safety And Hazards

The safety data sheet for 2-Amino-5-iodonicotinonitrile indicates that it may be harmful if swallowed . More detailed safety and hazard information should be available in the material safety data sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-5-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLCSLOABAUGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734945
Record name 2-Amino-5-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-iodonicotinonitrile

CAS RN

1347815-41-1
Record name 2-Amino-5-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
DCM Chan, H Fu, RA Forsch, SF Queener… - Journal of medicinal …, 2005 - ACS Publications
… a new regioselective synthesis of PTX recently developed in our own laboratory, 16 would involve Pd(0)-catalyzed coupling between 2-amino-5-bromo- or 2-amino-5-iodonicotinonitrile …
Number of citations: 79 pubs.acs.org

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